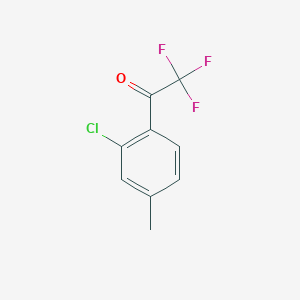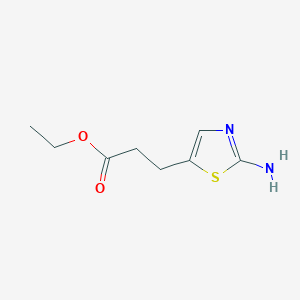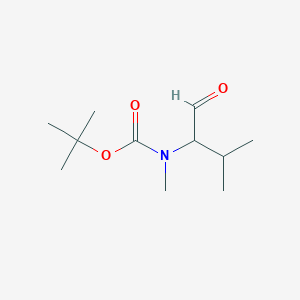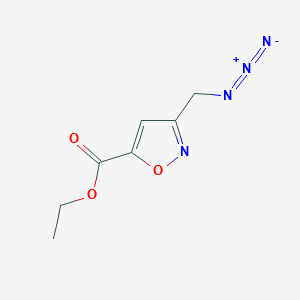
3-Methyl-3-buten-2-ol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless liquid with a mild odor and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-buten-2-ol can be synthesized through the reaction of isobutene (2-methylpropene) with formaldehyde . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be catalyzed by species that form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Industrial Production Methods
Industrial production of 3-Methyl-3-buten-2-ol involves similar synthetic routes but on a larger scale. The global production of isoprenol in 2001 was estimated to be between 6,000 and 13,000 tons . Major producers include companies like BASF in Germany and Kuraray in Japan .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid, as well as reducing agents like lithium aluminum hydride . The conditions for these reactions vary, but they often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include formaldehyde, isobutene, acetaldehyde, and acetone . These products are often intermediates in further chemical processes or are used in various industrial applications .
Scientific Research Applications
3-Methyl-3-buten-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in the atmosphere, it undergoes photochemical reactions that contribute to the formation of secondary organic aerosols (SOA) . The compound’s reactivity is influenced by factors such as the presence of oxidizing agents and the specific conditions under which it is exposed .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-buten-1-ol: Another hemiterpene alcohol with similar properties and uses.
2-Methyl-3-buten-2-ol: A related compound with different reactivity and applications.
3-Buten-2-ol: Another similar compound with distinct chemical properties.
Uniqueness
3-Methyl-3-buten-2-ol is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
88376-46-9 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2S)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3/t5-/m0/s1 |
InChI Key |
JEYLKNVLTAPJAF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=C)C)O |
Canonical SMILES |
CC(C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)
![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)


![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)


![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
